2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Description
2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridines, a class of compounds to which it belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
One thiazolo[5,4-b]pyridine compound was found to exhibit strong pi3kα inhibitory activity , suggesting that 2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide might interact with its targets in a similar manner.
Biochemical Pathways
Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities , suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
The compound 2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been shown to interact with PI3K enzymes . These enzymes play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s interaction with these enzymes suggests its potential role in these biochemical reactions.
Cellular Effects
In cellular processes, this compound has been found to exhibit potent inhibitory activity against PI3K enzymes . This suggests that the compound could influence cell function by modulating the activity of these enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PI3K enzymes . The compound has been found to inhibit PI3Kα, PI3Kγ, and PI3Kδ with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced . This suggests that the compound may exert its effects at the molecular level through specific binding interactions with these enzymes, leading to their inhibition .
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-15-8-9-16(18(12-15)27-2)19(25)23-14-6-3-5-13(11-14)20-24-17-7-4-10-22-21(17)28-20/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLNKALQNLNRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.